molecular formula C25H19N3O2S B2936292 2-(3-methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one CAS No. 1326929-43-4

2-(3-methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one

Cat. No.: B2936292
CAS No.: 1326929-43-4
M. Wt: 425.51
InChI Key: CVOUWYZCJXAORW-UHFFFAOYSA-N
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Description

This compound features a 1,2-dihydroisoquinolin-1-one core linked to a 1,2,4-oxadiazole ring substituted with a 4-(methylsulfanyl)phenyl group and a 3-methylphenyl moiety. The oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and role as a bioisostere for ester or amide groups .

Properties

IUPAC Name

2-(3-methylphenyl)-4-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O2S/c1-16-6-5-7-18(14-16)28-15-22(20-8-3-4-9-21(20)25(28)29)24-26-23(27-30-24)17-10-12-19(31-2)13-11-17/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVOUWYZCJXAORW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=C(C=C5)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The specific conditions for this reaction include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of oxadiazole rings to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like ether or tetrahydrofuran under an inert atmosphere.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide); reactions are conducted in polar solvents like acetonitrile or dimethylformamide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Structural Comparisons

The compound’s closest analogs include derivatives with variations in the heterocyclic core, substituents, or appended aromatic systems. Key examples from the evidence:

Compound Name Molecular Formula Key Substituents/Features Observed Properties/Applications Reference
4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one C23H16N4O3 Methoxyphenyl, phthalazinone core High-resolution crystallography studies
2-{[4-Allyl-5-(2-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-1-(3,4-dihydroisoquinolin-2-yl) C24H24N4O2S Triazole core, allyl, methoxyphenyl Synthetic intermediate for drug discovery
4-(5-Oxo-5H-1,2,4-Dithiazol-3-yl)phenyl 4-methylbenzenesulfonate C15H12N2O4S3 Dithiazole core, sulfonate group π-π stacking in crystal packing
Target Compound: 2-(3-Methylphenyl)-4-{3-[4-(Methylsulfanyl)phenyl]-1,2,4-Oxadiazol-5-yl}-1,2-Dihydroisoquinolin-1-One Estimated C25H20N3O2S Oxadiazole core, methylsulfanyl, dihydroisoquinolinone Hypothesized enhanced lipophilicity

Key Observations :

  • Oxadiazole vs. Triazole/Dithiazole Cores : The 1,2,4-oxadiazole in the target compound offers greater metabolic stability compared to triazoles (e.g., ) but reduced polarity relative to dithiazoles (e.g., ).
Structure-Activity Relationships (SAR)
  • Oxadiazole vs. Phthalazinone/Thiazole: The dihydroisoquinolinone core may enhance π-π interactions compared to phthalazinone in or dithiazole in .
Crystallographic and Computational Insights
  • π-π Stacking : Analogous to ’s dithiazole derivative, the target compound’s aromatic systems may engage in parallel-displaced π-π interactions (distance ~3.5–3.6 Å) .
  • Hydrogen Bonding : The oxadiazole’s N-O groups could act as weak acceptors, unlike the sulfonate in , which participates in strong ionic interactions.

Biological Activity

The compound 2-(3-methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one is a complex organic molecule with potential therapeutic applications due to its unique structural features. This article explores its biological activity, particularly in the context of medicinal chemistry, focusing on its pharmacological properties, synthesis, and mechanisms of action.

  • Molecular Formula : C24H18N4O2S
  • Molecular Weight : 426.49 g/mol
  • Structural Features : The compound contains a dihydroisoquinolinone core fused with a 1,2,4-oxadiazole moiety and substituted aromatic groups. This structural diversity may facilitate interactions with various biological targets.

Anticancer Activity

Research indicates that compounds containing oxadiazole rings demonstrate significant anticancer properties. The oxadiazole moiety is known for its electrophilic characteristics, which can enhance the reactivity of the compound towards cellular targets.

  • Mechanism of Action :
    • The presence of the oxadiazole ring allows for interactions with nucleophilic sites on proteins, potentially leading to the inhibition of key enzymes involved in cancer cell proliferation.
    • The dihydroisoquinolinone structure may also contribute to cytotoxic effects through apoptosis induction in cancer cells.
  • Case Studies :
    • A study demonstrated that related oxadiazole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong anticancer potential .
    • Another investigation highlighted that compounds structurally similar to the target molecule showed significant activity against human glioblastoma and melanoma cells .

Antifungal Activity

Compounds featuring oxadiazole and phenyl groups have also been explored for their antifungal properties.

  • Research Findings :
    • A series of oxadiazole derivatives were synthesized and tested against fungal strains, showing promising antifungal activity .
    • The incorporation of a methylsulfanyl group has been suggested to enhance lipophilicity and membrane permeability, which may improve antifungal efficacy.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Structural FeatureImpact on Activity
Oxadiazole Ring Enhances reactivity towards biological targets
Methylsulfanyl Group Improves lipophilicity and potential membrane penetration
Aromatic Substituents Modulate binding affinity to target proteins

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